LogP Differentiation: 5-Chloro-2,3-difluoro-4-pyridinol vs. 2,3,5-Trifluoro-4-pyridinol
5-Chloro-2,3-difluoro-4-pyridinol exhibits a calculated LogP of 1.72 [1], whereas the direct analog 2,3,5-trifluoro-4-pyridinol (CAS 54929-35-0), which replaces the 5-chloro with a fluoro substituent, has a predicted LogP of approximately 0.86 based on ACD/Labs estimation [2]. The 0.86 log unit difference represents a ~7-fold increase in partition coefficient for the chloro analog.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.72 (calculated) |
| Comparator Or Baseline | 2,3,5-Trifluoro-4-pyridinol: ~0.86 (estimated) |
| Quantified Difference | ΔLogP ≈ +0.86 |
| Conditions | ACD/Labs calculated values |
Why This Matters
Higher lipophilicity improves membrane permeability and may enhance bioavailability in agrochemical or pharmaceutical lead optimization, directly impacting procurement decisions for building block selection.
- [1] ChemSrc. 4-Pyridinol,5-chloro-2,3-difluoro (CAS 54929-36-1) Properties. Accessed 2026. View Source
- [2] ChemSrc. 4-Pyridinol,2,3,5-trifluoro-(9CI) (CAS 54929-35-0). Accessed 2026. View Source
